molecular formula C118H124Cl8N8O8 B15285808 Spikenard extract

Spikenard extract

Cat. No.: B15285808
M. Wt: 2065.9 g/mol
InChI Key: CVULIBDCMHJJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spikenard extract, also known as Nardostachys jatamansi extract, is derived from the rhizomes of the Nardostachys jatamansi plant, a flowering plant in the honeysuckle family. This plant is native to the Himalayan regions of Nepal, China, and India. The extract is known for its aromatic, amber-colored essential oil, which has been used for centuries in traditional medicine, perfumery, and religious ceremonies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method of obtaining spikenard extract is through the steam distillation of the rhizomes of Nardostachys jatamansi. The rhizomes are crushed and subjected to steam distillation, which separates the essential oil from the plant material .

Industrial Production Methods: In industrial settings, the extraction process involves the following steps:

    Harvesting: The rhizomes are harvested from mature plants.

    Drying: The harvested rhizomes are dried to reduce moisture content.

    Crushing: The dried rhizomes are crushed into smaller pieces to facilitate the extraction process.

    Steam Distillation: The crushed rhizomes are subjected to steam distillation, where steam is passed through the plant material to vaporize the essential oil.

    Condensation: The vaporized oil is then condensed back into liquid form and collected.

Chemical Reactions Analysis

Types of Reactions: Spikenard extract undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens such as chlorine and bromine are often used in substitution reactions.

Major Products:

Scientific Research Applications

Spikenard extract has a wide range of applications in scientific research:

Comparison with Similar Compounds

Spikenard extract is unique in its chemical composition and therapeutic properties. it shares similarities with other compounds:

Properties

Molecular Formula

C118H124Cl8N8O8

Molecular Weight

2065.9 g/mol

IUPAC Name

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/6C15H16ClNO.2C14H14ClNO/c4*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h4*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17)

InChI Key

CVULIBDCMHJJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N

Origin of Product

United States

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